![molecular formula C12H10F2O5 B2577726 Methyl 4-[4-(difluoromethoxy)phenyl]-2,4-dioxobutanoate CAS No. 832738-26-8](/img/structure/B2577726.png)
Methyl 4-[4-(difluoromethoxy)phenyl]-2,4-dioxobutanoate
説明
Methyl 4-[4-(difluoromethoxy)phenyl]-2,4-dioxobutanoate is a chemical compound with the molecular formula C12H10F2O5 It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a dioxobutanoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(difluoromethoxy)phenyl]-2,4-dioxobutanoate typically involves the introduction of the difluoromethoxy group onto a phenyl ring, followed by the formation of the dioxobutanoate moiety. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. This can be achieved through metal-based methods that transfer CF2H to C(sp2) sites in both stoichiometric and catalytic modes . The reaction conditions often involve the use of catalysts such as copper or palladium, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Esterification and Transesterification
The methyl ester group at position 1 undergoes typical ester reactions. For example:
-
Transesterification : Reacting with alcohols (e.g., ethanol, isopropyl alcohol) in acidic or basic conditions replaces the methyl ester with bulkier alkyl groups. This modifies solubility and bioavailability .
-
Hydrolysis : Under alkaline conditions (e.g., NaOH/H₂O), the ester hydrolyzes to the corresponding carboxylic acid, enabling further functionalization .
Example Conditions:
Reaction Type | Reagent/Catalyst | Temperature | Outcome |
---|---|---|---|
Transesterification | Ethanol, H₂SO₄ | Reflux (78°C) | Ethyl ester derivative |
Hydrolysis | 1M NaOH | 25°C | Carboxylic acid product |
Nucleophilic Additions to the Diketone
The 2,4-dioxobutanoate moiety is highly reactive toward nucleophiles due to its α,γ-diketone structure:
-
Hydrazine Condensation : Forms pyrazole derivatives when reacted with hydrazines. For example, hydrazine hydrate yields a bis-hydrazone intermediate, which cyclizes under acidic conditions .
-
Ammonia/Amine Reactions : Primary amines (e.g., methylamine) undergo conjugate addition at the γ-keto position, producing β-enamine derivatives .
Key Reaction Pathway:
-
Nucleophilic attack at the γ-keto carbon.
-
Cyclization or stabilization via proton transfer.
Electrophilic Aromatic Substitution (EAS)
The para-difluoromethoxy group on the phenyl ring directs electrophiles to specific positions:
-
Halogenation : Bromine or chlorine substitutes at the ortho and para positions relative to the difluoromethoxy group, stabilized by its electron-withdrawing nature .
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups predominantly at the meta position due to steric and electronic effects .
Substitution Patterns:
Electrophile | Major Product | Regioselectivity |
---|---|---|
Br₂ (FeBr₃) | 3-Bromo derivative | Ortho/para to -OCHF₂ |
HNO₃ | 5-Nitro derivative | Meta to -OCHF₂ |
Cyclocondensation Reactions
The diketone participates in heterocycle formation:
-
Thiazolidinone Synthesis : Reacts with thiosemicarbazides or thioureas in acidic media to form 1,3-thiazolidin-4-ones, leveraging the α,γ-diketone’s ability to engage in multicomponent reactions .
-
Pyran Derivatives : Under microwave irradiation with aldehydes and ammonium acetate, it forms dihydropyran carboxylates via Hantzsch-type cyclization .
Example Protocol for Thiazolidinone Formation:
-
Combine with thiourea (1.2 eq) in ethanol.
-
Add HCl (catalytic) and reflux for 6–8 hours.
Fluorine-Specific Reactivity
The difluoromethoxy group (-OCHF₂) influences stability and reactivity:
-
Metabolic Stability : Fluorination reduces oxidative metabolism compared to methoxy analogs, as seen in microsomal studies of similar compounds .
-
Resistance to Hydrolysis : The -OCHF₂ group is less prone to enzymatic cleavage than -OCH₃, enhancing durability in biological systems .
Comparative Stability Data:
Compound | Half-Life (Mouse Microsomes) |
---|---|
-OCH₃ analog | 12 min |
-OCHF₂ analog | >60 min |
Cross-Coupling Reactions
The aryl ring engages in palladium-catalyzed couplings:
-
Suzuki-Miyaura : Reacts with boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl derivatives .
-
Buchwald-Hartwig Amination : Introduces amine groups at the para position using Pd₂(dba)₃/Xantphos .
Optimized Suzuki Conditions:
-
Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), DMF/H₂O (3:1), 80°C, 12 hours.
Reductive Transformations
The diketone undergoes selective reductions:
-
NaBH₄ Reduction : Targets the γ-keto group, yielding a secondary alcohol while preserving the α-keto ester .
-
Catalytic Hydrogenation : H₂/Pd-C reduces both keto groups to a diol, though over-reduction can occur without careful monitoring .
Selectivity Control:
Reducing Agent | Product |
---|---|
NaBH₄ (0°C) | γ-Hydroxy-α-keto ester |
H₂ (1 atm, Pd-C) | 2,4-Diol derivative |
科学的研究の応用
Chemical Properties and Structure
- Molecular Formula : C₁₂H₁₀F₂O₅
- Molecular Weight : Approximately 272.2 g/mol
- Structural Features : The compound contains a dioxobutanoate backbone and a difluoromethoxy-substituted phenyl group, which contributes to its unique chemical behavior and potential applications in multiple domains.
Pharmaceutical Applications
Methyl 4-[4-(difluoromethoxy)phenyl]-2,4-dioxobutanoate is being investigated for its potential therapeutic properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits notable antimicrobial properties, making it a candidate for further pharmacological studies aimed at treating infections caused by resistant strains of bacteria.
- Mechanism of Action : The difluoromethoxy group enhances the compound's reactivity with biological targets, potentially acting as an inhibitor or activator of specific enzymes involved in metabolic pathways .
- Potential for Diabetes Treatment : Research indicates that compounds similar to this compound may modulate G-protein coupled receptor 43 (GPR43), which is linked to metabolic diseases such as Type 2 diabetes and dyslipidemia .
Agrochemical Applications
The compound's antimicrobial properties also position it as a candidate for use in agriculture:
- Pesticide Development : Its ability to inhibit certain microbial growth suggests potential applications as a pesticide or herbicide, contributing to crop protection strategies against pathogens .
Industrial Applications
In industrial settings, this compound is utilized for developing new materials:
- Material Science : The compound's unique properties may be harnessed to create materials with enhanced stability and lipophilicity, useful in various industrial applications.
Case Study 1: Antimicrobial Efficacy
A study focusing on the antimicrobial efficacy of this compound demonstrated its effectiveness against multi-drug-resistant strains of bacteria. The compound's mechanism involved disrupting bacterial cell membranes, leading to cell death.
Case Study 2: Metabolic Stability
Research on metabolic stability highlighted that modifications in the difluoromethoxy group could influence the compound's clearance rates in biological systems. A comparative analysis showed that derivatives with enhanced metabolic stability exhibited improved pharmacokinetic profiles, making them more suitable for therapeutic applications .
作用機序
The mechanism of action of Methyl 4-[4-(difluoromethoxy)phenyl]-2,4-dioxobutanoate involves its interaction with specific molecular targets and pathways. The difluoromethoxy group plays a crucial role in modulating the compound’s reactivity and interactions with biological molecules. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications .
類似化合物との比較
Methyl 4-[4-(difluoromethoxy)phenyl]-2,4-dioxobutanoate can be compared with other similar compounds, such as:
Methyl 4-(trifluoromethoxy)phenyl-2,4-dioxobutanoate: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which may result in different chemical and biological properties.
Methyl 4-(methoxy)phenyl-2,4-dioxobutanoate: The presence of a methoxy group instead of a difluoromethoxy group can significantly alter the compound’s reactivity and interactions with other molecules.
生物活性
Methyl 4-[4-(difluoromethoxy)phenyl]-2,4-dioxobutanoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly against various pathogenic organisms and its implications in drug development. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.
Research indicates that this compound exhibits significant biological activity through several mechanisms:
- Inhibition of Mycobacterial Growth : This compound has shown promising results in inhibiting the growth of Mycobacterium tuberculosis, particularly against multi-drug-resistant strains. The mechanism involves targeting the MmpL3 protein, which is essential for mycobacterial lipid biosynthesis .
- CYP450 Metabolism : The compound is metabolized primarily by cytochrome P450 enzymes, with CYP2D6 and CYP3A4 being the most significant. Studies revealed that it is rapidly cleared by CYP2D6, suggesting that modifications to the structure could enhance metabolic stability .
- hERG Channel Inhibition : While evaluating its safety profile, it was noted that this compound exhibited hERG channel inhibition, which is a concern for cardiac toxicity. Structural modifications are being explored to mitigate this effect while maintaining efficacy against target pathogens .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in various studies:
- Absorption : The compound demonstrates moderate absorption characteristics.
- Distribution : It has a moderate volume of distribution (Vd), indicating good tissue penetration.
- Metabolism : The primary metabolic pathways involve hydroxylation and conjugation.
- Excretion : It is primarily excreted via urine after metabolic conversion.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimycobacterial Activity : A study reported an IC50 value of approximately 0.66 μM against M. tuberculosis, demonstrating its potential as a therapeutic agent in treating tuberculosis .
- Cytotoxicity Assessment : In vitro cytotoxicity tests on HepG2 cells indicated that while the compound was effective against mycobacteria, it also showed some level of cytotoxicity which necessitates further optimization to reduce off-target effects .
- Metabolite Identification : Research involving mouse microsomal studies identified several metabolites resulting from hydroxylation processes, with implications for understanding its pharmacological profile and potential interactions with other drugs .
Comparative Biological Activity Table
特性
IUPAC Name |
methyl 4-[4-(difluoromethoxy)phenyl]-2,4-dioxobutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2O5/c1-18-11(17)10(16)6-9(15)7-2-4-8(5-3-7)19-12(13)14/h2-5,12H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSRGGMRZAEQNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。